(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecule contains several aromatic rings, which are likely to contribute to its stability and may influence its interactions with biological targets. The presence of nitrogen in the triazolopyrimidine and piperazine rings may also allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings in its structure. For example, the chlorine and fluorine atoms might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including compounds with a similar structure to the chemical , emphasizing the synthesis challenges and potential applications in mood disorder treatments (Chrovian et al., 2018).
Biological Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the target compound, demonstrated potent 5-HT2 antagonist activity, indicating a potential application in neurological disorders (Watanabe et al., 1992).
- β-Carboline derivatives, including structures resembling the target compound, showed selective inhibition of HIV-2 strain, suggesting their use in antiviral research (Ashok et al., 2015).
- Triazolo-pyridazine-6-yl-substituted piperazines, with structural similarities, were synthesized and evaluated as anti-diabetic drugs, showing significant DPP-4 inhibition and antioxidant activity (Bindu et al., 2019).
- Novel triazole analogues of piperazine exhibited significant antibacterial activity, hinting at the antimicrobial potential of similar compounds (Nagaraj et al., 2018).
Potential Medical Applications
- The synthesis of various derivatives related to the target compound, including those with antihypertensive properties, suggests a potential role in cardiovascular therapies (Bayomi et al., 1999).
- Studies on pyrimidinyl pyrazole derivatives and phenylpiperazinyl propenes with antitumor activity imply possible applications in cancer research (Naito et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as (2-chloro-6-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, is a complex molecule that likely interacts with multiple targetsSimilar compounds have been found to interact with various enzymes and receptors .
Mode of Action
The presence of a triazole ring, a pyrimidine ring, and a piperazine ring suggests that it could form multiple types of bonds and interactions with its targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a hydrophobic side chain and the potential for the compound to form multiple types of bonds and interactions suggest that it could have good bioavailability .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound could have a wide range of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBINUBEHZCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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